molecular formula C14H11FN6O3 B10908508 N-(2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N-(2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10908508
M. Wt: 330.27 g/mol
InChI Key: WWOCNXJFCVQWQW-UHFFFAOYSA-N
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Description

N~3~-(2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a nitropyrazole moiety, and a pyrazole carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of nitric acid and sulfuric acid.

    Attachment of the Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazole derivative.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The fluorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H~2~)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N3-(2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N3-(2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the fluorophenyl moiety are key functional groups that facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-Chlorophenyl)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(2-Bromophenyl)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(2-Methylphenyl)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N~3~-(2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of N3-(2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H11FN6O3

Molecular Weight

330.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H11FN6O3/c15-11-3-1-2-4-12(11)17-14(22)13-5-6-19(18-13)9-20-8-10(7-16-20)21(23)24/h1-8H,9H2,(H,17,22)

InChI Key

WWOCNXJFCVQWQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])F

Origin of Product

United States

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